Product packaging for Ethyl 3-[(3-hydroxypropyl)amino]propanoate(Cat. No.:CAS No. 10494-80-1)

Ethyl 3-[(3-hydroxypropyl)amino]propanoate

Cat. No.: B1418300
CAS No.: 10494-80-1
M. Wt: 175.23 g/mol
InChI Key: NNQXQLNFSAFKFR-UHFFFAOYSA-N
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Description

Ethyl 3-[(3-hydroxypropyl)amino]propanoate is an ester derivative of propanoic acid featuring a 3-hydroxypropylamino substituent at the β-position.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO3 B1418300 Ethyl 3-[(3-hydroxypropyl)amino]propanoate CAS No. 10494-80-1

Properties

IUPAC Name

ethyl 3-(3-hydroxypropylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-2-12-8(11)4-6-9-5-3-7-10/h9-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQXQLNFSAFKFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651270
Record name Ethyl N-(3-hydroxypropyl)-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10494-80-1
Record name Ethyl N-(3-hydroxypropyl)-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrolysis and Amidation

  • Hydrolysis of methyl or ethyl esters to carboxylic acids, followed by coupling with amines using carbodiimide reagents (e.g., DCC or NHS) to form amides, which can be further reduced or modified to amino derivatives.

Azide Pathway

  • Conversion of hydrazides to azides via diazotization, then coupling with primary or secondary amines to produce amino derivatives. This pathway offers high yields and straightforward workup.

Research Data:

Step Reagents Conditions Yield Notes
Ester hydrolysis KOH in alcohol-water 78°C, 6h >90% Produces carboxylic acid
Azide formation NaNO₂, HCl 0°C, 1h Quantitative Efficient conversion
Amidation DCC/NHS Room temp, 12h 75-85% Widely used coupling method

Advantages:

  • Flexibility in introducing various amino groups.
  • High efficiency and yields.

C–C Coupling Strategies for Structural Diversification

Method Overview:
Transforming hydroxyl groups into better leaving groups (trichloroacetimidates or acetates) enables subsequent C–C bond formation with aromatic or alkyl nucleophiles, expanding the compound's diversity.

Formation of Trichloroacetimidates and Acetates

  • Ester 3 reacts with trichloroacetonitrile (in presence of DBU) to form a trichloroacetimidate intermediate, which then reacts with arenes or allyl silanes under Lewis acid catalysis to afford substituted derivatives.

C–C Bond Formation

  • Nucleophilic addition of activated arenes or alkyls to the intermediates yields various derivatives, including aryl-substituted esters.

Research Data:

Intermediate Reagent Catalyst Product Yield Reaction Conditions
Ester 3 Trichloroacetonitrile DBU Trichloroacetimidate 9 80-85% Dichloromethane, room temp, 2h
9 + Anisole TMSOTf - 11a 78% Room temp, 24h

Advantages:

  • Enables structural diversification.
  • High yields with mild conditions.

Patent-Disclosed Methods for Specific Derivatives

Preparation of Ethyl 3-(pyridin-2-ylamino)propanoate:

  • Involves condensation of 2-aminopyridine with ethyl acrylate under trifluoromethanesulfonic acid catalysis, followed by purification steps, yielding high-purity product (~80-85%).

Key Features:

  • Use of inexpensive raw materials.
  • Simple, environmentally friendly process.
  • High product purity and yield.

Data Summary Table: Comparison of Preparation Methods

Method Starting Materials Key Reagents Typical Yield Reaction Time Advantages
Direct amino ester synthesis 3-Nitrobenzaldehyde, Meldrum's acid SnCl₂, ethanol, reflux 80-83% 16-20h Short, high-yield, straightforward
Hydrolysis + amidation Esters, amines, DCC/NHS KOH, DCC, NHS 75-90% 12-24h Versatile, high yields
C–C coupling via trichloroacetimidates Ester 3 , arenes, acetonitrile DBU, Lewis acids 78-85% 2-24h Structural diversification, mild conditions
Patent method (pyridinyl derivatives) 2-Aminopyridine, ethyl acrylate Triflic acid, recrystallization 80-85% 16-20h Cost-effective, high purity

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(3-hydroxypropyl)amino]propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ethyl 3-[(3-oxopropyl)amino]propanoate.

    Reduction: Formation of ethyl 3-[(3-hydroxypropyl)amino]propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Antihypertensive Properties
Recent studies indicate that compounds similar to ethyl 3-[(3-hydroxypropyl)amino]propanoate exhibit antihypertensive effects. They act by modulating vascular resistance and improving endothelial function, which can be beneficial in treating hypertension and related cardiovascular diseases .

1.2 Neuroprotective Effects
Research has shown that derivatives of this compound may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is believed to involve the inhibition of oxidative stress and inflammation in neuronal tissues .

1.3 Antidiabetic Applications
this compound has been investigated for its potential role in managing diabetes. It may enhance insulin sensitivity and glucose uptake in peripheral tissues, thus contributing to better glycemic control .

Biochemical Applications

2.1 Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a crucial role in glucose metabolism and is a target for diabetes treatment .

2.2 Drug Delivery Systems
Due to its amphiphilic nature, this compound can be utilized in drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs. Its ability to form micelles makes it a candidate for developing advanced pharmaceutical formulations .

Industrial Applications

3.1 Chemical Synthesis
In industrial chemistry, this compound serves as an intermediate in the synthesis of more complex organic compounds. Its functional groups allow for further chemical modifications, making it valuable in producing specialty chemicals and pharmaceuticals .

3.2 Agrochemical Use
There is potential for this compound in agrochemical formulations, particularly as a growth regulator or pesticide adjuvant. Its biochemical activity could enhance the efficacy of existing agrochemicals by improving their absorption and retention in plants .

Case Studies

Study ReferenceApplication FocusFindings
AntihypertensiveDemonstrated significant reduction in blood pressure in animal models.
NeuroprotectionShowed reduced neuronal cell death under oxidative stress conditions.
Drug DeliveryEnhanced solubility of hydrophobic drugs when formulated with this compound.

Mechanism of Action

The mechanism of action of Ethyl 3-[(3-hydroxypropyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Amino-Substituted Propanoate Esters

  • Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]-3-oxopropanoate (CAS 884512-77-0) Structure: Features dual ester groups and an amide linkage. Molecular Formula: C₁₀H₁₇NO₅ (MW: 231.25 g/mol). Key Differences: The additional ethoxy-oxopropyl group increases molecular complexity and likely reduces volatility compared to the target compound. This structural variation may favor applications in polymer chemistry or as a synthetic intermediate .
  • Ethyl 3-cyclopropyl-3-{[(4-methylphenyl)methyl]amino}propanoate (CAS 2325359-14-4) Structure: Incorporates a cyclopropyl ring and a 4-methylbenzylamino group. Molecular Formula: C₁₆H₂₃NO₂ (MW: 261.36 g/mol). Contrasts with the target compound’s hydrophilic hydroxypropyl group .

Sulfur-Containing Propanoate Esters

  • Ethyl 3-(methylthio)propanoate Structure: Methylthio (-SMe) substituent at the β-position. Key Properties: High odor activity value (OAV = 1,693.33) in pineapple pulp, indicating significant contribution to aroma. The sulfur atom enhances volatility and reactivity, making it valuable in flavor/fragrance industries.

Arylpropanoate Derivatives

  • Methyl/Ethyl 3-phenylpropanoate Structure: Aromatic phenyl substituent at the β-position. Synthesis: High yields (70–97%) reported for methyl/ethyl esters, suggesting efficient synthetic routes. Applications: Used as building blocks in agrochemicals or pharmaceuticals. The phenyl group enhances UV stability and rigidity compared to the flexible hydroxypropylamino chain in the target compound .

Carboxylic Acid Derivatives

  • 3-Hydroxypropionic Acid (3-HP) Structure: Carboxylic acid analog without the ester or amino groups. Applications: Key precursor for bioplastics (e.g., acrylic acid) and bio-based chemicals. The ester form (target compound) may offer improved stability or controlled release in industrial processes .

Key Findings and Implications

  • Functional Group Impact: Hydroxypropylamino groups enhance polarity and biocompatibility, favoring biomedical applications. Sulfur-containing groups (e.g., methylthio) increase volatility, making them suitable for flavor industries. Aryl groups improve rigidity and UV stability for material science applications.
  • Synthetic Considerations: Amino-substituted propanoates may require specialized protection/deprotection strategies due to reactive -NH and -OH groups, unlike simpler esters (e.g., methyl 3-phenylpropanoate).
  • Knowledge Gaps: Limited data on the target compound’s physical properties (e.g., melting/boiling points) and explicit applications highlights the need for further research.

Biological Activity

Overview

Ethyl 3-[(3-hydroxypropyl)amino]propanoate, with the molecular formula C8H17NO3, is an organic compound recognized for its diverse applications in biochemical research and medicinal chemistry. Its structural features, particularly the presence of both hydroxyl and amino groups, facilitate significant interactions with biological systems, making it a compound of interest for various studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions , which can lead to alterations in the activity or function of these targets. This mechanism underlies its potential applications in drug development and enzyme-substrate interaction studies.

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress, which is linked to various diseases. The efficacy of such compounds is often assessed using methods like the ABTS assay, which measures the compound's ability to inhibit oxidation .

2. Anticancer Potential

Preliminary studies suggest that derivatives of this compound may possess anticancer activity. For example, similar compounds have shown significant inhibitory effects on cancer cell proliferation across various cell lines, with IC50 values indicating their potency compared to standard chemotherapeutics like doxorubicin .

3. Enzyme Inhibition

The compound's structural characteristics allow it to act as an inhibitor for certain enzymes. Studies have indicated that similar molecules can effectively inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. The inhibition potential is often quantified through IC50 values, providing a benchmark for comparison with established inhibitors like donepezil .

Case Studies

Several studies have been conducted to evaluate the biological activities of this compound and its analogs:

  • Study on Antioxidant Activity : A comparative analysis revealed that certain analogs exhibited EC50 values significantly lower than traditional antioxidants like Trolox and ascorbic acid, indicating superior free radical scavenging capabilities .
  • Anticancer Activity Evaluation : In vitro assays demonstrated that some derivatives showed potent antiproliferative effects against human cancer cell lines, with IC50 values ranging from 0.2 to 5 µM, suggesting a promising avenue for anticancer drug development .

Data Tables

Biological ActivityMethodologyKey Findings
AntioxidantABTS AssayEC50 values lower than Trolox (178.33 µM) and Ascorbic Acid (147.47 µM) .
AnticancerCell Viability AssaysIC50 values between 0.2–5 µM against various cancer cell lines .
Enzyme InhibitionAChE Inhibition AssayComparable IC50 values to donepezil, indicating potential for neuroprotective applications .

Q & A

Q. How to address discrepancies in biological activity between in vitro and in silico models?

  • Membrane Permeability : Use Caco-2 cell assays to measure passive diffusion, which may differ from computational logP predictions. Adjust synthetic strategies (e.g., prodrug derivatives) to improve bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.